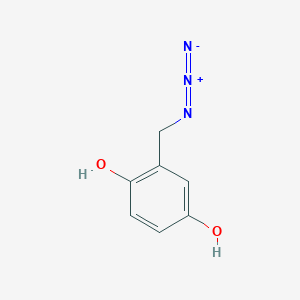

2-(Azidomethyl)benzene-1,4-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

915018-94-9 |

|---|---|

Molecular Formula |

C7H7N3O2 |

Molecular Weight |

165.15 g/mol |

IUPAC Name |

2-(azidomethyl)benzene-1,4-diol |

InChI |

InChI=1S/C7H7N3O2/c8-10-9-4-5-3-6(11)1-2-7(5)12/h1-3,11-12H,4H2 |

InChI Key |

URTXSFWGWRZNKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)CN=[N+]=[N-])O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azidomethyl Benzene 1,4 Diol and Its Precursors

Strategies for Benzene-1,4-diol (B12442567) Functionalization

The journey from the stable benzene-1,4-diol (hydroquinone) to the target molecule requires the introduction of a reactive "handle" on the aromatic ring. This is typically achieved by first creating a hydroxymethyl or halomethyl group at the 2-position.

Directly adding a halomethyl group to the hydroquinone (B1673460) ring can be accomplished through reactions like the Blanc chloromethylation, which uses formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst such as zinc chloride. wikipedia.org This reaction introduces a chloromethyl (–CH₂Cl) group onto an aromatic ring. wikipedia.orgyoutube.com While effective for many arenes, highly activated rings like phenols can be prone to uncontrolled side reactions, such as further alkylation, leading to polymer formation. wikipedia.org The existence of 2-(chloromethyl)benzene-1,4-diol is confirmed in chemical databases, suggesting its viability as an intermediate. nih.gov

A more controlled and common strategy is a two-step approach: first introducing a hydroxymethyl (–CH₂OH) group to form 2,5-dihydroxybenzyl alcohol, followed by its conversion to a halomethyl group. The synthesis of 2,5-dihydroxybenzyl alcohol can be achieved by the reduction of 2,5-dihydroxybenzaldehyde (B135720) or from derivatives of 2,5-dihydroxybenzoic acid. For example, 3,5-dihydroxybenzoic acid can be reduced to 3,5-dihydroxybenzyl alcohol using reagents like sodium borohydride. chemicalbook.com

Once 2,5-dihydroxybenzyl alcohol is obtained, the hydroxyl group of the –CH₂OH substituent is converted into a better leaving group, typically a halogen, to facilitate the subsequent nucleophilic substitution. This transformation into a benzyl (B1604629) halide is a standard procedure in organic synthesis.

Common laboratory reagents for this conversion are phosphorus tribromide (PBr₃) for producing benzyl bromides or thionyl chloride (SOCl₂) for benzyl chlorides. These reagents effectively replace the hydroxyl group with a halide under relatively mild conditions. The resulting 2-(halomethyl)benzene-1,4-diol is the direct precursor for the final azidation step.

Table 1: Selected Reagents for Conversion of Benzyl Alcohols to Benzyl Halides

| Reagent | Resulting Halide | Typical Conditions |

| Phosphorus Tribromide (PBr₃) | Bromide (–CH₂Br) | Diethyl ether, 0 °C to room temp. |

| Thionyl Chloride (SOCl₂) | Chloride (–CH₂Cl) | Often with a base like pyridine |

| N-Bromosuccinimide (NBS) | Bromide (–CH₂Br) | With triphenylphosphine (B44618) (Appel reaction) |

| Hydrogen Bromide (HBr) | Bromide (–CH₂Br) | Concentrated aqueous solution |

Azide (B81097) Introduction via Nucleophilic Substitution Reactions

The final and defining step in the synthesis of 2-(azidomethyl)benzene-1,4-diol is the introduction of the azido (B1232118) (–N₃) group. This is achieved through a classic SN2 (bimolecular nucleophilic substitution) reaction where the halide in the precursor is displaced by an azide anion.

The most common source of the azide nucleophile is an alkali metal azide, with sodium azide (NaN₃) being the most frequently used due to its availability and effectiveness. chemspider.com In this SN2 reaction, the azide ion (N₃⁻) attacks the electrophilic carbon of the halomethyl group, displacing the bromide or chloride ion and forming the desired carbon-nitrogen bond. chemspider.com

The reaction between a benzyl halide and sodium azide is a well-established method for synthesizing benzyl azides. chemspider.com The benzylic position is particularly reactive towards SN2 reactions because the transition state is stabilized by the adjacent aromatic ring. stackexchange.com

The efficiency of the SN2 azidation is highly dependent on the reaction conditions. The choice of solvent is critical. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are excellent choices because they solvate the cation (e.g., Na⁺) while leaving the azide anion relatively free and highly nucleophilic. chemspider.comstackexchange.com This environment favors the SN2 mechanism over competing elimination (E2) or SN1 reactions. stackexchange.comstackexchange.com

Another powerful optimization technique is the use of phase-transfer catalysis (PTC). ijirset.comwikipedia.org This method is especially useful when dealing with reactants that have different solubilities, such as water-soluble sodium azide and an organic-soluble benzyl halide. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride, transports the azide anion from the aqueous phase into the organic phase where the reaction occurs. wikipedia.orgslideshare.net This can lead to faster reaction times, milder conditions, and reduced byproducts. ijirset.com

Table 2: Comparison of Solvent Systems for Benzyl Azide Synthesis

| Solvent System | Description | Advantages | Disadvantages |

| Homogeneous | Polar aprotic solvent (e.g., DMSO, DMF) dissolves both reactants. chemspider.com | High reaction rates; favors SN2 pathway. stackexchange.com | Solvents can be difficult to remove; potential toxicity. |

| Biphasic (PTC) | Water and an immiscible organic solvent with a phase-transfer catalyst. google.com | Avoids hazardous solvents; easy workup; often milder conditions. ijirset.comgoogle.com | Requires a catalyst; reaction occurs at the interface, which can be slower. |

Green Chemistry Approaches in 2-Substituted-1,4-Benzenediol Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and safety. The synthesis of this compound and its precursors can incorporate several green chemistry principles.

The use of phase-transfer catalysis is inherently a green approach as it often allows for the use of water as a solvent, reducing the reliance on volatile and hazardous organic solvents. ijirset.comgoogle.com Furthermore, efforts are being made to develop recyclable and less toxic phase-transfer catalysts to further improve the environmental profile of these reactions. biomedres.us

In the synthesis of the precursors, green methods have also been reported. For instance, the synthesis of 2-substituted 1,4-benzenediol derivatives has been achieved using water/ethanol solvent mixtures and potassium carbonate as a mild base, avoiding harsh reagents.

Safety is a paramount concern when working with azides. A significant green engineering approach involves the use of continuous flow reactors for the azidation step. Flow synthesis minimizes the reactor headspace, preventing the accumulation of potentially explosive and toxic hydrazoic acid (HN₃) gas, thereby creating a much safer process compared to traditional batch reactions.

Synthetic Routes to Related Azidomethylated Aromatic Diols

The synthesis of azidomethylated aromatic diols often involves multi-step processes starting from readily available precursors. Key strategies include the conversion of hydroxymethyl or halomethyl groups to the azidomethyl functionality and the introduction of hydroxyl groups onto the aromatic ring. The following subsections detail the synthesis of mono- and bis-azidomethylated benzene (B151609) derivatives, as well as azidomethylated benzenediols with different hydroxylation patterns, which serve as important analogues and inform the synthetic design for this compound.

Mono-Azidomethyl Benzene Derivatives

The preparation of mono-azidomethyl benzene derivatives is a fundamental step in the synthesis of more complex molecules. A common and efficient method involves the nucleophilic substitution of a benzylic halide with an azide salt.

A typical procedure for the synthesis of 1-(azidomethyl)benzene involves the reaction of benzyl bromide with sodium azide in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the displacement of the bromide by the azide anion. derpharmachemica.com Similarly, 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene (B1658753) can be synthesized from 3,5-bis(trifluoromethyl)benzyl chloride and sodium azide. acs.orgresearchgate.net This batch process has been reported to yield the product in high purity after purification. acs.orgresearchgate.net To enhance safety, particularly by avoiding the formation of volatile and explosive hydrazoic acid (HN₃), microflow reactor technology has been successfully employed for this transformation. acs.orgresearchgate.net

Another approach involves a two-step sequence starting from a toluene (B28343) derivative. For instance, 3-azido-5-cyanotoluene can be converted to the corresponding diazido benzonitrile (B105546) through benzylic bromination using N-bromosuccinimide (NBS), followed by substitution with sodium azide. clockss.org

A more advanced method for introducing the azido group is through a formal C-H azidation. This involves a regioselective borylation of a C-H bond on the benzene ring, followed by a deborylative azidation. clockss.orgelsevierpure.com This technique allows for the synthesis of diverse 3-azido-5-(azidomethyl)benzene derivatives, which are valuable precursors for photoaffinity probes and bistriazole compounds. clockss.orgelsevierpure.com

| Starting Material | Reagents | Product | Yield | Reference |

| Benzyl bromide | Sodium azide, DMF | 1-(Azidomethyl)benzene | 88% | derpharmachemica.com |

| 3,5-Bis(trifluoromethyl)benzyl chloride | Sodium azide | 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | 94% | acs.orgresearchgate.net |

| 3-Azido-5-cyanotoluene | 1. NBS; 2. Sodium azide | 3-Azido-5-(azidomethyl)benzonitrile | - | clockss.org |

Bis(azidomethyl)benzene Derivatives as Synthetic Analogues

Bis(azidomethyl)benzene derivatives are important synthetic analogues that serve as bifunctional linkers in various applications, including the construction of polymers and macrocycles through click chemistry. The primary synthetic route to these compounds mirrors that of their mono-azidomethyl counterparts, typically involving the nucleophilic substitution of bis(halomethyl)benzene precursors.

The synthesis of 1,4-bis(azidomethyl)benzene (B602029) is commonly achieved by reacting 1,4-bis(chloromethyl)benzene (B146612) or 1,4-bis(bromomethyl)benzene (B118104) with sodium azide. This reaction is generally carried out under controlled conditions to ensure complete substitution and to manage the potential hazards associated with azides. These diazide compounds are widely used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with terminal alkynes to produce bis-triazole derivatives.

The development of synthetic methods for 3-azido-5-(azidomethyl)benzene derivatives also provides a pathway to diazido compounds. clockss.orgelsevierpure.com While one azido group is directly attached to the ring, the azidomethyl group is introduced via functional group transformation, often from a methyl or hydroxymethyl group. clockss.orgelsevierpure.com For example, 3,5-dinitrobenzyl alcohol can be converted in a multi-step synthesis to 1-azido-3-(azidomethyl)-5-iodobenzene. clockss.org

| Starting Material | Reagents | Product | Reference |

| 1,4-Bis(chloromethyl)benzene | Sodium azide | 1,4-Bis(azidomethyl)benzene | |

| 3,5-Dinitrobenzyl alcohol | Multi-step synthesis | 1-Azido-3-(azidomethyl)-5-iodobenzene | clockss.org |

Azidomethylated Benzenediols with Varying Hydroxyl Substitutions

The synthesis of azidomethylated benzenediols with different positions of the hydroxyl groups is crucial for studying structure-activity relationships and for the targeted design of molecules like this compound. The synthetic strategies must accommodate the presence of the hydroxyl groups, which may require protection during certain reaction steps.

While direct synthetic procedures for this compound are not extensively detailed in the provided search results, the synthesis of related compounds provides a clear roadmap. For instance, the synthesis of 3-azido-5-(azidomethyl)benzyl alcohol demonstrates the compatibility of a hydroxyl group with the azidomethyl functionality. clockss.org This compound can be prepared from a precursor where a functional group is transformed into a hydroxymethyl group, while the azido groups remain intact. clockss.orgelsevierpure.com

The synthesis of substituted (R)-2-(2-hydroxynaphthalen-1-yl)benzene-1,4-diol through a quinine-catalyzed asymmetric reaction of a substituted benzoquinone and a substituted naphthalen-2-ol showcases a method for constructing complex diol systems. buchler-gmbh.com Although this example does not involve an azidomethyl group, it highlights a potential strategy for introducing the diol functionality onto a pre-functionalized aromatic ring.

A general approach to synthesizing azidomethylated benzenediols would likely involve one of the following pathways:

Azidomethylation of a protected benzenediol: Starting with a commercially available or synthesized benzenediol, the hydroxyl groups would be protected. Subsequent steps would involve introducing a methyl or halomethyl group, followed by conversion to the azidomethyl group. Final deprotection would yield the desired product.

Hydroxylation of an azidomethylated benzene derivative: An alternative route would start with an azidomethylated benzene derivative, which would then undergo hydroxylation. This could be achieved through various methods, including oxidation of a suitable precursor or through electrophilic aromatic substitution reactions.

Chemical Reactivity and Transformation Pathways of 2 Azidomethyl Benzene 1,4 Diol

Azide (B81097) Reactivity in Cycloaddition Chemistry

The azide moiety of 2-(azidomethyl)benzene-1,4-diol is a versatile functional group for cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a prominent example of "click chemistry," allows for the efficient and specific formation of a stable triazole ring system. glenresearch.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways

The CuAAC reaction is a highly reliable method for covalently linking molecules containing azide and terminal alkyne functionalities. nih.gov For this compound, this reaction provides a straightforward pathway to synthesize more complex molecules by forming a 1,4-disubstituted 1,2,3-triazole. The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. glenresearch.com

The precise mechanism of the CuAAC reaction has been a subject of detailed investigation, with evidence supporting both concerted and stepwise pathways. The uncatalyzed Huisgen 1,3-dipolar cycloaddition is generally considered a concerted process. However, the introduction of a copper(I) catalyst fundamentally alters the reaction mechanism. nih.gov

Computational and experimental studies suggest that the copper-catalyzed reaction proceeds through a stepwise process involving copper acetylide and vinylidene intermediates. nih.govacs.org Some density functional theory (DFT) studies, however, have proposed a concerted cycloaddition mechanism for specific dicopper complexes. acs.org The reaction is understood to involve the formation of an azide/copper(I) acetylide complex in the initial stages, which is a key rate-determining step. nih.gov The subsequent formation of the triazole ring is a rapid process. nih.gov The involvement of one or two copper centers in the catalytic cycle has also been a point of discussion, with evidence suggesting that dinuclear copper intermediates can play a significant role. nih.govnih.gov

The formation of a copper acetylide intermediate is a critical step in the CuAAC catalytic cycle. nih.gov The reaction is initiated by the interaction of the terminal alkyne with the copper(I) catalyst to form this key intermediate. nih.gov This copper acetylide species then reacts with the azide group of a molecule like this compound.

The mechanism is believed to involve the coordination of the azide to a dicopper species, leading to the formation of a six-membered metallacycle. nih.govacs.orgscispace.com This is followed by an intramolecular C-N bond formation to yield a triazolyl-Cu(I) intermediate. nih.govacs.orgscispace.com The final step involves protonolysis, which releases the triazole product and regenerates the copper catalyst for the next cycle. acs.org The stability and reactivity of the copper acetylide intermediate can be influenced by the ligands coordinated to the copper center.

A key advantage of the CuAAC reaction is its high regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net In the context of this compound reacting with a terminal alkyne, this means the benzene-1,4-diol (B12442567) moiety will be attached to the N1 position of the triazole ring, and the substituent from the alkyne will be at the C4 position. This is in stark contrast to the uncatalyzed thermal cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. nih.govmdpi.com

The regioselectivity of the CuAAC is a direct consequence of the stepwise, copper-mediated mechanism. The specific coordination of the azide and the alkyne to the copper center or centers dictates the orientation of the reactants, leading to the exclusive formation of the 1,4-isomer. researchgate.netacs.org For the synthesis of the alternative 1,5-disubstituted triazole, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is typically employed. mdpi.comorganic-chemistry.org

A variety of catalyst systems have been developed to facilitate the CuAAC reaction. The most common and convenient method involves the in situ generation of the active Cu(I) species from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. beilstein-journals.org This system is widely used due to its simplicity and effectiveness in aqueous media. beilstein-journals.org

Alternatively, Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly, often in the presence of a base and ligands. organic-chemistry.org To enhance the stability of the Cu(I) catalyst and accelerate the reaction, various ligands are employed. These include nitrogen-based ligands like tris(benzyltriazolylmethyl)amine (TBTA) and phosphorus-based ligands. glenresearch.com N-heterocyclic carbene (NHC) copper complexes have also emerged as highly efficient catalysts for CuAAC reactions, often allowing for lower catalyst loadings and faster reaction times. acs.org

| Catalyst System | Description | Typical Reaction Conditions |

|---|---|---|

| CuSO₄ / Sodium Ascorbate | In situ generation of Cu(I) from Cu(II) salt and a reducing agent. beilstein-journals.org | Aqueous or mixed aqueous/organic solvents, room temperature. beilstein-journals.org |

| CuI or CuBr | Direct use of a Cu(I) salt, often with a base like DIPEA. organic-chemistry.org | Organic solvents, often requires exclusion of oxygen. |

| NHC-Cu Complexes | Pre-formed or in situ generated N-heterocyclic carbene-copper complexes. acs.org | Can be used in various solvents, sometimes at elevated temperatures. nih.gov |

| Copper Nanoparticles | Heterogeneous catalysts that can be recycled. | Often require higher temperatures but offer ease of separation. mdpi.com |

The CuAAC reaction is remarkably versatile with respect to the reaction medium and can be successfully performed in a wide range of solvents. The choice of solvent can, however, influence the reaction rate and efficiency.

Aqueous media, often with co-solvents like t-BuOH or DMSO, are commonly used, particularly with the CuSO₄/ascorbate system. beilstein-journals.orgresearchgate.net Water has been shown to accelerate the reaction in some cases. organic-chemistry.org The use of sustainable solvents like glycerol and deep eutectic solvents is also gaining traction. researchgate.net

Organic solvents such as THF, DMF, and dichloromethane are also effective, especially when using Cu(I) salts and ligands that may have poor solubility in water. nih.govnih.gov The choice of solvent is often dictated by the solubility of the reactants. For a molecule like this compound, its hydroxyl groups may impart some water solubility, making aqueous conditions a viable option. However, the nature of the alkyne partner will also be a determining factor. In some instances, the reaction can even be performed under neat (solvent-free) conditions. acs.org

| Reaction Medium | Advantages | Considerations |

|---|---|---|

| Aqueous Solutions (e.g., water, buffers) | Environmentally friendly, compatible with biological molecules. mdpi.com | Solubility of organic substrates can be limited. beilstein-journals.org |

| Organic Solvents (e.g., DMF, DMSO, THF) | Good solubility for a wide range of organic compounds. nih.gov | May require anhydrous conditions and inert atmosphere. |

| Mixed Aqueous/Organic Solvents | Balances the solubility of polar and nonpolar reactants. beilstein-journals.org | Solvent ratios may need optimization. |

| Neat (Solvent-Free) | High concentration of reactants can lead to faster reactions. acs.org | Only suitable for liquid reactants or low-melting solids. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Copper-Free Conjugations

Reactivity of the Benzene-1,4-diol Moiety

The benzene-1,4-diol, or hydroquinone (B1673460), moiety of the molecule possesses its own distinct reactivity, primarily centered on the two phenolic hydroxyl groups. These groups are weakly acidic and can be deprotonated to form phenoxides, which are excellent nucleophiles.

The hydroxyl groups of the hydroquinone ring can be readily derivatized through reactions common to phenols. O-alkylation, or etherification, is a standard transformation where the hydroxyl group is converted into an ether linkage. This is typically achieved by treating the phenol with an alkylating agent (e.g., an alkyl halide or sulfate) in the presence of a base.

The base (e.g., K₂CO₃, NaH) deprotonates the phenolic hydroxyl group to generate a nucleophilic phenoxide ion, which then attacks the electrophilic alkylating agent in an Sₙ2 reaction.

Ar-OH + Base → Ar-O⁻ Ar-O⁻ + R-X → Ar-O-R + X⁻

For this compound, selective mono- or di-alkylation can be achieved by controlling the stoichiometry of the reagents. This derivatization is useful for modifying the molecule's solubility, electronic properties, and steric profile, or for providing a point of attachment for other functional groups. For example, reaction with methyl iodide would yield 2-(azidomethyl)-methoxy-phenols or 2-(azidomethyl)-1,4-dimethoxybenzene. A related compound, 2-(methoxymethyl)benzene-1,4-diol, highlights the feasibility of such ether linkages on this scaffold. nih.gov This reactivity allows for the synthesis of a diverse array of derivatives for applications in materials science and medicinal chemistry. elsevierpure.comnih.gov

Redox Chemistry of Hydroquinone Systems

The redox behavior of this compound is fundamentally governed by the hydroquinone moiety, a molecular entity renowned for its capacity to undergo reversible two-electron, two-proton oxidation-reduction reactions. This transformation between the hydroquinone (reduced form) and its corresponding 1,4-benzoquinone (oxidized form) is a cornerstone of many biological and chemical processes. The electrochemical potential at which this redox event occurs is intricately modulated by the nature of the substituents appended to the aromatic ring.

In general, the hydroquinone system involves the transfer of two electrons and two protons to form the corresponding benzoquinone. This process can be depicted by the following half-reaction:

Hydroquinone ⇌ Benzoquinone + 2e⁻ + 2H⁺

The ease with which this reaction proceeds is quantified by its standard redox potential (E°). Substituents on the benzene (B151609) ring can significantly alter this potential. Electron-donating groups tend to lower the redox potential, making the hydroquinone easier to oxidize. Conversely, electron-withdrawing groups increase the redox potential, rendering the hydroquinone more resistant to oxidation and facilitating the reduction of the corresponding quinone.

The 2-(azidomethyl) substituent in this compound is anticipated to influence the redox properties of the hydroquinone ring primarily through its electronic effects. The azidomethyl group, -CH₂N₃, is characterized by the strong electron-withdrawing nature of the azide moiety. This inductive effect is transmitted through the methylene (-CH₂) spacer to the hydroquinone ring.

This electron-withdrawing nature of the azidomethyl group is expected to increase the redox potential of this compound relative to unsubstituted hydroquinone. A higher redox potential indicates that the compound is a stronger oxidizing agent (in its quinone form) and a weaker reducing agent (in its hydroquinone form).

To contextualize the anticipated redox potential of this compound, it is useful to compare it with other 2-substituted hydroquinones. The table below presents the oxidation potentials for a selection of hydroquinone derivatives with various substituents, illustrating the impact of their electronic properties.

Data sourced from electrochemical studies of hydroquinone derivatives in acetonitrile. researchgate.netrsc.org

The data clearly demonstrates that electron-withdrawing groups, such as acetyl and carboxyl, significantly increase the oxidation potential of the hydroquinone system compared to the unsubstituted parent compound. researchgate.netrsc.org Given the electron-withdrawing nature of the azidomethyl group, it is reasonable to predict that the oxidation potential of this compound will also be higher than that of hydroquinone, likely falling in the range of other hydroquinones bearing moderately electron-withdrawing substituents.

The transformation pathways of this compound in redox reactions are expected to follow the established mechanisms for hydroquinones. Oxidation, whether chemical or electrochemical, will proceed through the formation of a semiquinone radical intermediate, which is then further oxidized to the corresponding 2-(azidomethyl)-1,4-benzoquinone. The stability of this semiquinone intermediate will also be influenced by the azidomethyl substituent.

Conversely, the reduction of 2-(azidomethyl)-1,4-benzoquinone would proceed via a two-electron, two-proton process to regenerate the hydroquinone. This reversible nature is a key characteristic of the hydroquinone/quinone redox couple. jackwestin.com

Advanced Applications in Chemical Sciences

Modular Building Blocks in Organic Synthesis

In the realm of organic synthesis, 2-(azidomethyl)benzene-1,4-diol has proven to be an invaluable asset for constructing elaborate molecular frameworks. Its ability to participate in highly efficient and specific reactions makes it a preferred reagent for chemists aiming to build complex molecules with precise control over their architecture.

The azide (B81097) functionality of this compound is particularly well-suited for the construction of heterocyclic systems, most notably 1,2,3-triazoles. This is achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is characterized by its high yield, mild reaction conditions, and exceptional regioselectivity, leading exclusively to the 1,4-disubstituted triazole isomer.

The hydroquinone (B1673460) portion of the molecule can be protected and later deprotected, or it can be utilized for further functionalization, adding another layer of synthetic versatility. The resulting triazole products, bearing a dihydroxy-substituted benzene (B151609) ring, are themselves valuable intermediates for the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science.

Table 1: Examples of 1,2,3-Triazole Synthesis using this compound

| Alkyne Reactant | Catalyst System | Solvent | Product |

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-((1,4-Dihydroxy-2,5-dioxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | Copper(I) iodide | DMF | 1-((1,4-Dihydroxy-2,5-dioxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-4-(hydroxymethyl)-1H-1,2,3-triazole |

| 4-Ethynylanisole | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 1-((1,4-Dihydroxy-2,5-dioxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole |

This table presents hypothetical examples based on typical CuAAC reactions.

Beyond the synthesis of simple heterocycles, this compound serves as a key building block in the assembly of more intricate molecular architectures. Its bifunctional nature allows it to act as a linker, connecting different molecular fragments through orthogonal reaction strategies. For instance, the azide can be used in a click reaction, while the hydroquinone can undergo oxidation to a quinone, which can then participate in Diels-Alder reactions or act as a Michael acceptor.

This multi-faceted reactivity enables the construction of polycyclic systems, macrocycles, and other topologically complex molecules. The precise positioning of the azide and hydroxyl groups on the benzene ring provides a defined geometric and electronic starting point for these synthetic endeavors, ensuring a high degree of control over the final molecular structure.

Polymer Chemistry and Materials Science

The utility of this compound extends into the domain of polymer chemistry and materials science, where it is employed to create functional materials with tailored properties. Its ability to be incorporated into or onto polymer chains offers a reliable method for introducing specific functionalities.

This compound is a valuable monomer for the synthesis of functional polymers. The hydroxyl groups can be used for polyester (B1180765) or polyurethane formation, while the azide group remains available for post-polymerization modification via click chemistry. This approach allows for the straightforward introduction of a wide range of functional groups onto a polymer backbone, enabling the fine-tuning of properties such as solubility, thermal stability, and biological activity.

Alternatively, polymers bearing alkyne groups can be modified with this compound to introduce the hydroquinone moiety. This can impart antioxidant properties to the polymer or provide a site for further chemical transformations.

The azide group of this compound is a powerful tool for the crosslinking of polymers. When blended with a polymer containing alkyne groups, a thermally or catalytically induced azide-alkyne cycloaddition reaction can be initiated, leading to the formation of a crosslinked network. This process is highly efficient and results in the formation of stable triazole linkages.

The hydroquinone functionality can also play a role in crosslinking. Upon oxidation to the corresponding quinone, it can undergo various crosslinking reactions, including reactions with amines or thiols. This dual crosslinking capability, using both the azide and the hydroquinone, allows for the creation of polymer networks with complex architectures and tunable mechanical properties.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The unique characteristics of this compound make it an excellent candidate for the synthesis of dendritic architectures. It can be used as a building block for the core, the branching units, or the surface functionalities of a dendrimer.

For example, a dendrimer with a core containing multiple alkyne groups can be surface-functionalized with this compound, resulting in a dendrimer with a periphery of hydroquinone units. These hydroquinone-terminated dendrimers can exhibit interesting redox properties and have potential applications in catalysis and drug delivery. The precise control offered by click chemistry ensures the uniform functionalization of the dendrimer surface.

Bioconjugation and Chemical Biology Applications

The distinct functionalities within this compound allow for its potential use in creating complex biomolecular architectures and functionalized surfaces for biological studies. The azido (B1232118) group serves as a handle for "click chemistry," while the hydroquinone moiety offers opportunities for surface immobilization and redox-based applications.

The azidomethyl group on the benzene ring makes this compound a prime candidate for the site-specific modification of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govtcichemicals.com This reaction allows for the covalent and specific attachment of the molecule to proteins, peptides, or nucleic acids that have been engineered to contain a terminal alkyne group.

This method is a powerful tool for introducing an artificial function to a protein surface. nih.gov For instance, reagents containing an azidomethyl group can be used for the specific N-terminal modification of peptides and proteins. nih.gov This site-specific labeling is crucial as it preserves the native structure and function of the biomolecule, which is often compromised by less specific modification methods. coledeforest.comfrontiersin.org The process involves installing a reactive chemical handle, in this case, the azide, onto the protein, which can then be used for dynamic biomacromolecule-material associations. coledeforest.com

The general strategy for such modifications is outlined below:

| Step | Description | Purpose |

| 1 | Introduction of Alkyne Group | Genetically or chemically introduce a terminal alkyne into the target biomolecule. |

| 2 | Conjugation Reaction | React the alkyne-modified biomolecule with this compound. |

| 3 | Catalysis | Use a copper(I) catalyst (e.g., from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) to facilitate the [3+2] cycloaddition. nih.gov |

| 4 | Purification | Isolate the modified biomolecule, which is now tagged with a hydroquinone moiety. |

This bioconjugation strategy can be used to attach various functional molecules, such as fluorophores or biotin, to proteins in a site-specific manner. nih.gov The hydroquinone part of the attached molecule could then be used for further functionalities, such as electrochemical detection or immobilization.

The hydroquinone functionality of this compound offers a robust mechanism for anchoring the molecule onto various surfaces, a critical step in creating functional biomaterials for biomedical research. rsc.orgtaylorfrancis.comresearchgate.net This approach is inspired by the adhesive properties of mussel foot proteins, which utilize catechol-containing residues to bind strongly to diverse surfaces. nih.gov The hydroquinone can be oxidized to a quinone, which is highly reactive and can form covalent bonds with surface nucleophiles or polymerize to form an adherent film.

Control over surface chemistry is essential for the success of many medical devices and diagnostic platforms. nih.gov Functionalizing surfaces with molecules like this compound allows for the subsequent attachment of biomolecules via the exposed azide group. This creates a bio-interface that can be used for various applications, including:

Reducing non-specific protein adsorption.

Immobilizing enzymes or antibodies for biosensors.

Creating patterned surfaces for studying cell adhesion and growth.

The dual functionality allows for a two-step functionalization process: first, the hydroquinone is used to coat a material surface, and second, the azide group is used to "click" on a biomolecule of interest (MOI). nih.gov This methodology provides a versatile platform for the bio-orthogonal functionalization of material surfaces. nih.gov

Precursor Roles in Specialized Chemical Syntheses

Beyond its direct applications in bioconjugation, this compound serves as a valuable precursor in the multi-step synthesis of more complex and specialized chemical structures, including heterocyclic compounds and energetic materials.

The oxidized form of the title compound, 2-(azidomethyl)-1,4-benzoquinone, is a key intermediate for synthesizing a library of 1,4-benzoquinone-containing 1,2,3-triazoles. These compounds are of interest for their potential in constructing new supramolecular architectures. The synthesis is achieved through a highly regioselective copper(I)-catalyzed [3+2] cycloaddition reaction between the azido-quinone and various terminal alkynes. This reaction is a prime example of click chemistry, known for its efficiency and high yield. nih.gov

The general reaction is as follows:

Reactant 1: 2-(azidomethyl)-1,4-benzoquinone

Reactant 2: A terminal alkyne (R-C≡CH)

Catalyst: Copper(I) source

Product: A 1,4-disubstituted 1,2,3-triazole with a benzoquinone moiety.

The resulting triazole-1,4-benzoquinone system represents an interesting class of extended, branched molecules.

Azido-substituted aromatic compounds are a well-established class of energetic materials. The introduction of the azido (–N₃) group into an aromatic ring significantly increases the nitrogen content and the heat of formation, both of which are desirable properties for explosives. nih.govmdpi.com These nitrogen-rich compounds often produce large volumes of nitrogen gas upon detonation, making them "green" energetic materials. coledeforest.com

While this compound itself is not primarily designed as an energetic material, its azido-aromatic structure is a feature shared with many energetic precursors. For example, compounds like 2-chloro-4,6-dinitro azido benzene have been studied for their energetic properties. researchgate.net Azido-substituted benzenes and other aromatic rings (like pyrazole (B372694) or triazine) are synthesized to create materials with high detonation performance and controlled sensitivity. coledeforest.comnih.govrsc.org The thermal stability and energetic properties can be tuned by the strategic placement of azido and other functional groups (e.g., nitro groups) on the aromatic core. mdpi.comnih.gov Therefore, derivatives of this compound, particularly after nitration, could be explored as precursors for new energetic materials.

Properties of Energetic Groups:

| Functional Group | Contribution to Energetic Properties |

|---|---|

| Azido (-N₃) | High nitrogen content, positive heat of formation. nih.gov |

| Nitro (-NO₂) | Increases explosive power and oxygen balance. mdpi.com |

Triazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netnih.gov These compounds function by adsorbing onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic corrosion reactions. The 1,2,3-triazole ring, with its multiple nitrogen atoms, can effectively coordinate with metal ions on the surface.

The synthesis of these corrosion inhibitors often utilizes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net In this context, this compound serves as an ideal precursor. By reacting it with a suitable alkyne, a variety of triazole derivatives can be synthesized. The resulting molecules combine the surface-adsorbing properties of the triazole ring with the functionalities of the substituted benzene-diol core, potentially enhancing their inhibitory efficiency. The synthesis is straightforward, environmentally friendly, and produces stable products.

The general approach involves:

Starting with an azide precursor like this compound.

Reacting it with a selected terminal alkyne via CuAAC.

The resulting triazole derivative is then tested for its corrosion inhibition properties.

This synthetic route allows for the creation of a diverse library of potential corrosion inhibitors with tailored properties. nih.gov

Computational and Spectroscopic Characterization of 2 Azidomethyl Benzene 1,4 Diol Systems

Quantum Chemical Investigations (DFT, QTAIM)

Quantum chemical methods, particularly Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), have proven to be powerful tools for elucidating the nuanced properties of 2-(Azidomethyl)benzene-1,4-diol. nih.govresearchgate.net These computational approaches allow for a detailed examination of the molecule's electronic landscape and the nature of its chemical bonds.

Electronic Structure Analysis and Bonding Properties

DFT calculations are instrumental in understanding the electronic structure of this compound. These calculations provide insights into the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonding within the molecule. nih.gov The presence of the azido (B1232118) group (-N3), the hydroxyl groups (-OH), and the benzene (B151609) ring creates a complex electronic environment.

Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) reveals regions of the molecule that are most likely to act as electron donors and acceptors, respectively. nih.gov The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. nih.govresearchgate.net For instance, a smaller energy gap suggests that the molecule can be more easily excited, potentially influencing its reactivity in chemical transformations. nih.gov

QTAIM analysis further refines the understanding of bonding by identifying critical points in the electron density. This method allows for the characterization of both covalent and non-covalent interactions, such as hydrogen bonds and van der Waals forces, which play a crucial role in determining the molecule's conformation and its interactions with other molecules.

Thermochemical and Kinetic Aspects of Reactions

DFT calculations can be extended to predict the thermochemical and kinetic parameters of reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine the enthalpy and Gibbs free energy of a reaction, providing a measure of its thermodynamic feasibility.

Kinetic information, such as activation energies, can also be derived from the potential energy surface of a reaction. This is particularly important for understanding reaction rates and mechanisms. For example, in the context of reactions involving the azide (B81097) group, such as cycloadditions or reductions, computational studies can help to elucidate the most favorable reaction pathways.

Analysis of Transition States in Catalytic Cycles

In catalytic processes, this compound may participate as a substrate or an intermediate. DFT calculations are invaluable for modeling the transition states that occur during these catalytic cycles. beilstein-journals.org By mapping the potential energy surface, researchers can identify the geometry and energy of these transient species, which are often difficult to observe experimentally. beilstein-journals.org

This analysis provides a deeper understanding of the reaction mechanism, including the role of the catalyst and the factors that influence selectivity. For instance, in a metal-catalyzed reaction, computational models can help to visualize how the substrate coordinates to the metal center and how this interaction facilitates the chemical transformation.

Intramolecular Interactions and Conformational Studies

The flexibility of the azidomethyl group allows for different spatial arrangements, or conformations, of the molecule. Intramolecular interactions, such as hydrogen bonding between the hydroxyl groups and the azide group, can significantly influence the preferred conformation. nih.gov

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful experimental technique that provides precise information about the three-dimensional arrangement of atoms in a crystal. docbrown.info For this compound, this method has been crucial for confirming its molecular structure and understanding how the molecules pack together in the solid state. scispace.commdpi.com

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal structure of this compound reveals a network of intermolecular interactions that govern the packing of the molecules in the crystal lattice. nih.gov Hydrogen bonds, in particular, are a dominant feature, with the hydroxyl groups acting as hydrogen bond donors and the oxygen and nitrogen atoms of neighboring molecules acting as acceptors. nih.gov

These hydrogen bonding networks create a cohesive three-dimensional structure, influencing the physical properties of the crystal, such as its melting point and solubility. The specific arrangement of the molecules in the crystal can also have implications for its solid-state reactivity.

Future Research Directions and Outlook for 2 Azidomethyl Benzene 1,4 Diol

Exploration of Novel Synthetic Pathways

The development of more efficient, safer, and environmentally benign methods for synthesizing 2-(azidomethyl)benzene-1,4-diol is a primary research objective. Current strategies can be expanded upon by exploring several promising avenues:

C-H Functionalization: Future work could focus on direct C-H azidation of substituted hydroquinones. This approach, potentially using transition-metal catalysts, would be highly atom-economical, avoiding the need for pre-functionalized starting materials like benzyl (B1604629) halides. Research into regioselective C-H borylation followed by a deborylative azidation, a strategy used for related benzene (B151609) derivatives, could be adapted for this target molecule. elsevierpure.com

Enzymatic and Biocatalytic Methods: The use of enzymes or whole-cell systems presents a green alternative for synthesis. Exploring transaminases or other nitrogen-transferring enzymes could lead to highly selective and sustainable production pathways under mild conditions. The design of artificial multi-enzyme cascades in a cell-free system is another innovative approach that could be adapted for producing specialty chemicals like this. rsc.org

Flow Chemistry: To address the potential hazards associated with azides, particularly the formation of volatile and explosive hydrazoic acid, microflow reactors offer a safer alternative to traditional batch processing. researchgate.net Future research should optimize continuous flow synthesis of this compound, which can improve reaction control, reduce reaction times, and allow for safer handling of hazardous intermediates. researchgate.net This would also facilitate easier scale-up for potential industrial applications.

Development of Advanced Catalytic Systems for Transformations

The reactivity of both the azide (B81097) and the hydroquinone (B1673460) functionalities can be harnessed and controlled through advanced catalytic systems.

Catalyzing Azide Transformations: While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established reaction, future research will likely focus on developing novel catalysts to enhance reaction kinetics, improve biocompatibility by minimizing copper toxicity, and expand the scope of compatible reaction partners. website-files.comresearchgate.net This includes the design of new ligands for copper or exploring alternative metal catalysts like ruthenium or iridium.

Redox-Switchable Catalysis: The hydroquinone moiety can be reversibly oxidized to the corresponding quinone. This redox switching could be used to modulate the catalytic activity of a metal center coordinated to the diol. Future work could design systems where the catalytic transformation of a separate substrate is turned "on" or "off" by chemically or electrochemically controlling the oxidation state of the this compound scaffold.

Palladium-Catalyzed Prodrug Activation: Palladium-catalyzed dealkylation has been explored as a bioorthogonal activation strategy. science.gov Advanced systems could be developed where a palladium catalyst, perhaps targeted to a specific tissue, cleaves a protecting group from the hydroquinone or another part of a larger molecule containing the this compound core, thereby activating a therapeutic agent.

Integration into Supramolecular Assemblies and Functional Materials

The distinct functional groups of this compound make it an excellent candidate for the construction of novel materials with tailored properties.

Redox-Active Polymers: The hydroquinone unit can be polymerized, and the azide group can serve as a versatile handle for post-polymerization modification via "click" chemistry. Future research could focus on creating redox-active polymers where the bulk properties (e.g., conductivity, solubility, or mechanical strength) can be tuned by oxidizing or reducing the hydroquinone backbone. The azide groups along the polymer chain could be used to attach biomolecules, fluorophores, or cross-linkers.

Smart Hydrogels: The hydroquinone’s ability to form hydrogen bonds and the azide’s potential for covalent cross-linking (e.g., via strain-promoted azide-alkyne cycloaddition) can be exploited to create "smart" hydrogels. researchgate.net These materials could exhibit stimuli-responsive behavior, for instance, degrading or releasing an encapsulated cargo in response to a specific biological reducing environment that interacts with the hydroquinone/quinone system.

Functionalized Surfaces: Covalently attaching this compound to surfaces (e.g., nanoparticles, sensor chips, or medical implants) via either the hydroxyl or azide groups would create a versatile platform. The remaining functional group would be available for subsequent bio-orthogonal conjugation, enabling the specific and stable immobilization of proteins, DNA, or other molecules for applications in diagnostics and biomaterials. researchgate.net

Expansion of Bio-Orthogonal Applications and Probes

The azide group is a cornerstone of bioorthogonal chemistry, enabling chemical reactions to proceed in living systems without interfering with native biochemical processes. researchgate.netnih.gov

Dual-Function Probes: The compound's structure is ideal for creating dual-function probes. The azide can be used to "click" the molecule onto a specific biological target (e.g., a metabolically labeled protein or glycan), while the hydroquinone/quinone system can act as a redox-sensitive fluorescent reporter or an electrochemical tag. website-files.comnih.gov Future research will involve designing and synthesizing such probes to monitor redox status in specific cellular compartments.

Targeted Drug Delivery and Prodrugs: The molecule can serve as a linker in antibody-drug conjugates or other targeted delivery systems. researchgate.net The azide would be used to attach the construct to a targeting moiety (like an antibody), and a drug could be linked through the hydroquinone, potentially via a cleavable ester bond. The hydroquinone itself could be part of a prodrug strategy, where its oxidation or reduction in a specific cellular environment (like a hypoxic tumor) triggers drug release.

Organelle-Specific Labeling: By appending targeting groups (e.g., a positively charged moiety for mitochondrial accumulation), probes based on this compound could be directed to specific organelles. nih.gov Once localized, they could be used to label biomolecules within that organelle or report on its specific redox environment, providing valuable insights into cellular function and disease. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate the development and application of this compound and its derivatives.

Predicting Reaction Kinetics: Quantum mechanics (QM) and molecular dynamics (MD) simulations can be used to model bioorthogonal reactions involving the azide group. These models can predict reaction rates, transition states, and the influence of substituents on both the azide and the reaction partner, guiding the design of more efficient click reagents.

Designing Functional Materials: Computational models can predict the bulk properties of polymers and supramolecular assemblies derived from this compound. For example, density functional theory (DFT) could be used to calculate the electronic properties (like band gap) of redox-active polymers, while MD simulations could predict the mechanical properties and swelling behavior of hydrogels.

Modeling Biomolecular Interactions: Docking and MD simulations can predict how probes and drugs incorporating this scaffold will bind to target proteins or nucleic acids. researchgate.net This can help in designing molecules with higher affinity and specificity. Furthermore, machine learning and quantitative structure-activity relationship (QSAR) models can be developed by analyzing large datasets to predict the biological activity or potential toxicity of new derivatives, streamlining the drug discovery process. researchgate.net

Q & A

Q. What are the optimized synthetic routes for 2-(Azidomethyl)benzene-1,4-diol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalization of benzene-1,4-diol derivatives. A common approach is nucleophilic substitution, where a halogenated precursor (e.g., 2-(bromomethyl)benzene-1,4-diol) reacts with sodium azide in polar aprotic solvents like DMF at 60–80°C. Alternatively, diazo transfer reactions using triflyl azide (TfN₃) can introduce the azide group. Yields are highly dependent on solvent choice, temperature, and stoichiometric ratios. For example, excess NaN₃ (1.5–2 eq.) improves azide incorporation but may require post-reaction purification to remove byproducts .

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robust handling of disorder and hydrogen bonding networks. Key parameters include R-factors (<5% for high-quality data) and validation via tools like PLATON to check for missed symmetry or twinning .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms the azide group via a sharp peak near 2100 cm⁻¹.

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 6.7–7.2 ppm and azidomethyl CH₂ at δ 4.2–4.5 ppm. ¹³C NMR identifies the quaternary carbon adjacent to the azide at ~50 ppm.

- THz Spectroscopy : Distinguishes positional isomers (e.g., 1,2- vs. 1,4-diol derivatives) by unique absorption bands from intermolecular vibrations .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the azide group in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for azide-related reactions, such as Staudinger ligation or Huisgen cycloaddition. Solvent effects are incorporated via PCM models. Electrostatic potential maps identify nucleophilic/electrophilic sites, while Fukui indices predict regioselectivity in click chemistry applications .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

- Standardize Protocols : Use validated cell lines (e.g., HEK-293 for cytotoxicity) and replicate under controlled oxygen levels (normoxia vs. hypoxia).

- Meta-Analysis : Cross-reference data from PubChem and independent studies to identify outliers. For example, conflicting antioxidant activity may stem from differing DPPH assay concentrations .

Q. What strategies improve regioselectivity in synthesizing derivatives of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the 1,4-diol hydroxyls with TMS or acetyl groups to direct functionalization to the azidomethyl site.

- Catalytic Control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl modifications. Organocatalysts (e.g., prolinol derivatives) enable asymmetric induction in domino reactions .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.